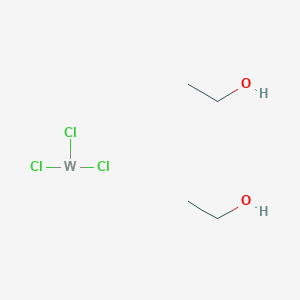
Ethanol--trichlorotungsten (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol–trichlorotungsten (2/1) is a coordination compound formed by the interaction of ethanol and trichlorotungsten
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethanol–trichlorotungsten (2/1) typically involves the reaction of tungsten hexachloride (WCl6) with ethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tungsten compound. The general reaction can be represented as: [ \text{WCl}_6 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{WCl}_3(\text{C}_2\text{H}_5\text{OH})_2 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of ethanol–trichlorotungsten (2/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired compound.
化学反応の分析
Types of Reactions: Ethanol–trichlorotungsten (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tungsten species.
Substitution: Ligand substitution reactions can occur, where ethanol ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are facilitated by the use of coordinating solvents and elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction can produce tungsten hydrides.
科学的研究の応用
Ethanol–trichlorotungsten (2/1) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound’s potential as a biological probe for studying enzyme mechanisms is being explored.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as tungsten-based nanomaterials and coatings.
作用機序
The mechanism by which ethanol–trichlorotungsten (2/1) exerts its effects involves coordination chemistry principles. The tungsten center can interact with various substrates, facilitating catalytic reactions. The molecular targets and pathways involved include:
Coordination to Substrates: The tungsten center coordinates to substrates, activating them for subsequent reactions.
Electron Transfer: The compound can facilitate electron transfer processes, essential for redox reactions.
Ligand Exchange: Ligand exchange mechanisms allow the compound to adapt to different reaction environments.
類似化合物との比較
Tungsten Hexachloride (WCl6): A precursor to ethanol–trichlorotungsten (2/1) with different reactivity and applications.
Tungsten Oxides (WO3): Oxidation products with distinct properties and uses in catalysis and materials science.
Tungsten Hydrides (WHx): Reduction products with applications in hydrogen storage and catalysis.
Uniqueness: Ethanol–trichlorotungsten (2/1) is unique due to its specific coordination environment and the presence of ethanol ligands
特性
CAS番号 |
10382-47-5 |
|---|---|
分子式 |
C4H12Cl3O2W |
分子量 |
382.3 g/mol |
IUPAC名 |
ethanol;trichlorotungsten |
InChI |
InChI=1S/2C2H6O.3ClH.W/c2*1-2-3;;;;/h2*3H,2H2,1H3;3*1H;/q;;;;;+3/p-3 |
InChIキー |
ZMACKBNWHFLXNH-UHFFFAOYSA-K |
正規SMILES |
CCO.CCO.Cl[W](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




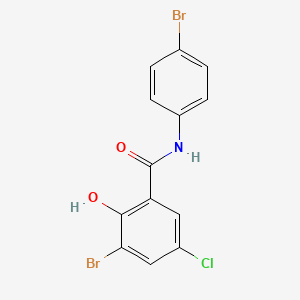
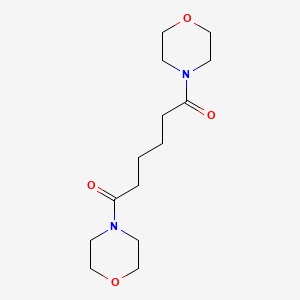
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)
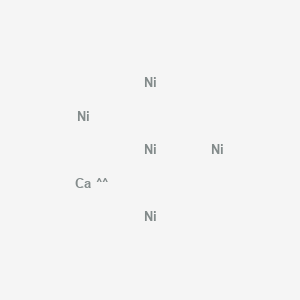
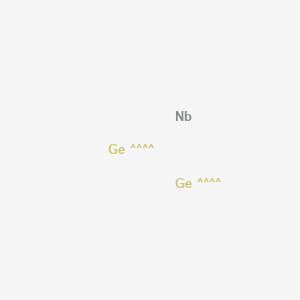
![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
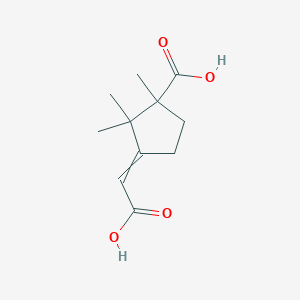
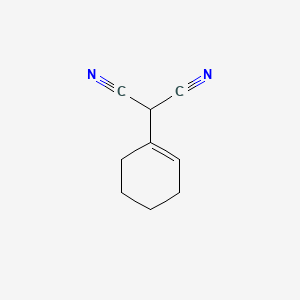
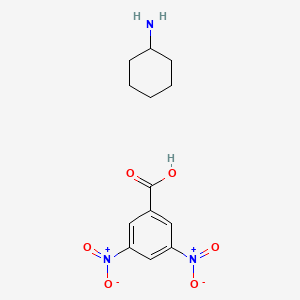
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate](/img/structure/B14726527.png)
![19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione](/img/structure/B14726530.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)
